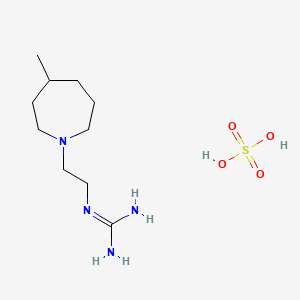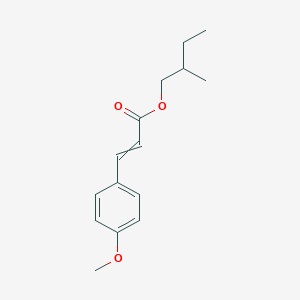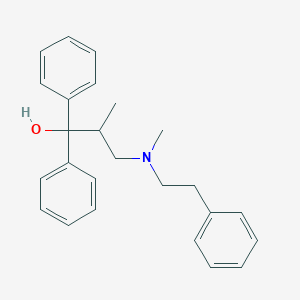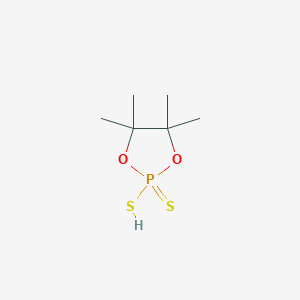
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is an organophosphorus compound. It is characterized by a five-membered ring containing phosphorus, oxygen, and sulfur atoms. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur-containing reagents under controlled conditions. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed due to the reactivity of the starting materials and the potential hazards associated with the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chlorine atom instead of a sulfur atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing compounds and biochemical probes .
Eigenschaften
CAS-Nummer |
699-36-5 |
|---|---|
Molekularformel |
C6H13O2PS2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C6H13O2PS2/c1-5(2)6(3,4)8-9(10,11)7-5/h1-4H3,(H,10,11) |
InChI-Schlüssel |
INACQPHAAHYMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OP(=S)(O1)S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



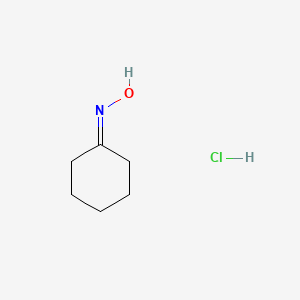
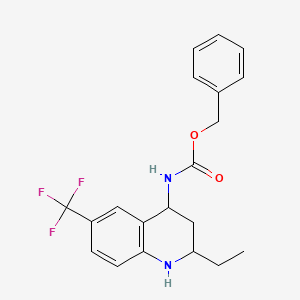
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
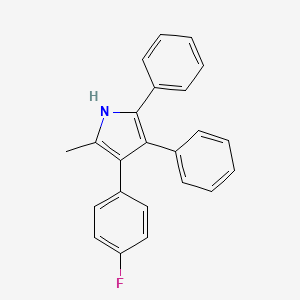
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
